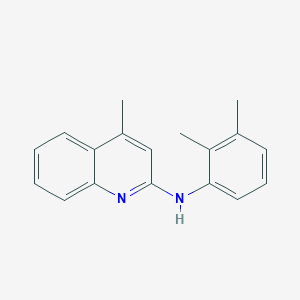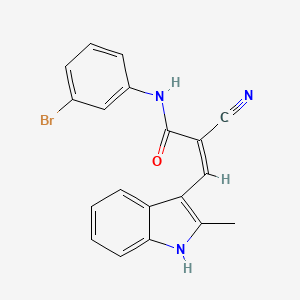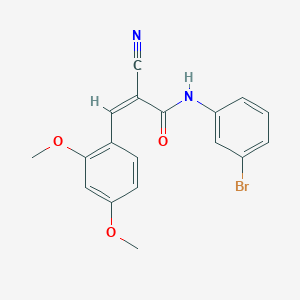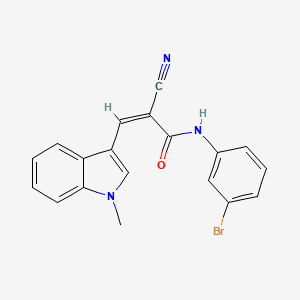
N-(3-bromophenyl)-3-(3-chlorophenyl)-2-cyanoacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromophenyl)-3-(3-chlorophenyl)-2-cyanoacrylamide is a chemical compound that has been widely used in scientific research. This compound belongs to the group of cyanoacrylamides, which are known for their diverse biological activities. The compound has been synthesized using several methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of N-(3-bromophenyl)-3-(3-chlorophenyl)-2-cyanoacrylamide is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes, such as topoisomerase II and β-glucosidase, which are involved in DNA replication and glucose metabolism, respectively. The compound has also been found to inhibit the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-3-(3-chlorophenyl)-2-cyanoacrylamide has been found to exhibit several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been found to inhibit the activity of certain enzymes and signaling pathways, which are involved in DNA replication, glucose metabolism, and inflammation.
实验室实验的优点和局限性
N-(3-bromophenyl)-3-(3-chlorophenyl)-2-cyanoacrylamide has several advantages for lab experiments. It is easily synthesized using standard laboratory techniques and is readily available. The compound has also been found to exhibit diverse biological activities, making it a useful tool for studying various biological processes. However, the compound has certain limitations for lab experiments. Its mechanism of action is not fully understood, and its toxicity and side effects are not well documented.
未来方向
Several future directions for the study of N-(3-bromophenyl)-3-(3-chlorophenyl)-2-cyanoacrylamide can be identified. Further studies are needed to fully understand the mechanism of action of the compound and its potential use in the treatment of various diseases. The compound can also be used as a lead compound for the development of new antimicrobial and anti-inflammatory agents. Additionally, the compound can be modified to improve its pharmacokinetic and pharmacodynamic properties, making it more suitable for use in humans.
Conclusion:
In conclusion, N-(3-bromophenyl)-3-(3-chlorophenyl)-2-cyanoacrylamide is a chemical compound that has been widely used in scientific research. The compound exhibits diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory activities. Its mechanism of action is not fully understood, but it has been found to inhibit the activity of certain enzymes and signaling pathways. The compound has several advantages for lab experiments, but its toxicity and side effects are not well documented. Several future directions for the study of the compound can be identified, including further studies on its mechanism of action and potential use in the treatment of various diseases.
科学研究应用
N-(3-bromophenyl)-3-(3-chlorophenyl)-2-cyanoacrylamide has been used in several scientific research studies. It has been found to exhibit antitumor, antimicrobial, and anti-inflammatory activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and diabetes. Its antitumor activity has been attributed to its ability to inhibit the proliferation of cancer cells by inducing apoptosis. The compound has also been found to inhibit the growth of several bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
属性
IUPAC Name |
(Z)-N-(3-bromophenyl)-3-(3-chlorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN2O/c17-13-4-2-6-15(9-13)20-16(21)12(10-19)7-11-3-1-5-14(18)8-11/h1-9H,(H,20,21)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQJEZWKLWFXRG-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C(C#N)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[1-(1-azepanylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide](/img/structure/B3739371.png)

![N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}isonicotinohydrazide](/img/structure/B3739388.png)
![2-(3-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B3739393.png)


![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B3739430.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B3739444.png)
![3-bromo-N'-[(2-bromo-4-chlorophenoxy)acetyl]benzohydrazide](/img/structure/B3739452.png)
![2-cyano-N-(4-fluorophenyl)-3-[5-(phenylthio)-2-furyl]acrylamide](/img/structure/B3739457.png)
![2-(3-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B3739463.png)

![4-chloro-3-nitro-N-[2-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide](/img/structure/B3739471.png)